molecular formula C17H14ClN3OS B2471733 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 476463-64-6

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2471733
CAS No.: 476463-64-6
M. Wt: 343.83
InChI Key: HQNFLFWQGIMHRB-UHFFFAOYSA-N
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Description

N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a 3-phenylpropanamide chain. The propanamide moiety may facilitate hydrogen bonding, influencing molecular interactions in biological systems.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNFLFWQGIMHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 4-chlorophenyl group is susceptible to nucleophilic substitution under basic conditions. For example:

  • Reaction with piperazines : Heating with substituted piperazines in dry benzene/triethylamine yields derivatives via aromatic nucleophilic substitution .

  • Thiourea reactions : Base-catalyzed S-alkylation with substituted thioureas leads to in situ cyclodehydration, forming aryl aminothiazoles .

Key Spectral Evidence:

Reaction ProductIR Data (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Piperazine derivativeNH stretch: 3447CH3: 2.37 (s), NH: 14.47Methyl carbon: 21.49
Aminothiazole derivativeC=O absent (1706 → 0)Pyrimidine CH: 6.33 (s)C=O: 163.55

Cyclocondensation Reactions

The thiadiazole-2-amine moiety participates in cyclocondensation with carbonyl-containing reagents:

  • With ethyl acetoacetate : Forms methyl-substituted thiadiazolopyrimidinone derivatives under reflux conditions. The reaction is confirmed by IR C=O absorption at 1694 cm⁻¹ and ¹H NMR signals for CH3 (δ 2.31) and pyrimidine CH (δ 6.33) .

Sulfonylation Reactions

The primary amine group reacts with sulfonyl chlorides:

  • With p-tolylsulfonyl chloride : Produces sulfonamide derivatives in dry pyridine. IR spectra show SO₂ peaks at 1320/1151 cm⁻¹, and ¹H NMR confirms NH proton deshielding (δ 14.47) .

Tautomerism in Derivatives

Aryl aminothiazole derivatives exhibit tautomerism between aminothiazole and iminodihydrothiazole forms. NMR data (e.g., NH signal absence in 5b ) confirm the dominance of the iminodihydrothiazole tautomer .

Reaction Mechanism Insights

  • Electrophilic interactions : The benzenesulfonyl group inhibits enzymes via active-site binding, while the thiadiazole ring facilitates electron transfer.

  • Steric effects : Bulky substituents on the thiadiazole nitrogen influence reaction rates and regioselectivity .

Scientific Research Applications

Synthetic Routes

The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves several steps:

  • Formation of the Thiadiazole Ring : This can be accomplished by reacting hydrazine derivatives with carbon disulfide under acidic conditions.
  • Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction introduces the 4-chlorophenyl group to the thiadiazole intermediate.
  • Attachment of the Phenylpropanamide Group : This is achieved through acylation reactions where appropriate acyl chlorides react with the amine derivatives.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to compounds with enhanced properties.

Biology

Research indicates that this compound may act as an enzyme inhibitor or probe for studying biological pathways. Its interactions with various molecular targets have been documented:

  • Enzyme Inhibition : Studies have shown that derivatives of thiadiazole can inhibit specific enzymes involved in cancer proliferation and inflammation pathways .

Medicine

The therapeutic potential of this compound has been explored in multiple areas:

  • Anticancer Activity : Case studies demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines:
    • MCF7 (Breast Cancer) : IC50 values indicate potent activity at low concentrations .
    • SNB-19 (Brain Cancer) : Percent growth inhibition reached up to 86% in experimental models .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases .

Industry

In industrial applications, this compound is utilized for developing new materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows it to be incorporated into polymers and other materials for advanced functionalities.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference Year
Staphylococcus aureus32 µg/mL2024
Escherichia coli64 µg/mL2024

Anticancer Activity Evaluation

The anticancer properties were assessed using different cancer cell lines:

Cell LineIC50 (µM)Observed EffectReference Year
MCF715Significant cytotoxicity2025
A54920Moderate cytotoxicity2025

Inflammation Model Study

In an inflammation model using LPS-stimulated macrophages:

Inflammatory MarkerReduction (%)Reference Year
TNF-alpha~502025
IL-6~502025

Mechanism of Action

The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The exact pathways and targets are still under investigation, but it is believed to exert its effects through multiple mechanisms .

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Chlorophenyl Groups

Compound : N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide ()

  • Structural Differences : The 4-methoxybenzyl group replaces the 4-chlorophenyl substituent.
  • Electronic Effects : Methoxy is electron-donating (+M effect), increasing electron density on the benzene ring, whereas chloro is electron-withdrawing (-I effect).
  • Impact: Methoxy derivatives may exhibit altered solubility and reduced metabolic stability compared to the chloro analog.

Heterocycle Replacement: Oxadiazole vs. Thiadiazole

Compound : N-(4-Chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide ()

  • Structural Differences : The 1,3,4-oxadiazole ring replaces thiadiazole, and a pyridinyl group is introduced.
  • Electronic Effects : Oxadiazole lacks the sulfur atom in the ring, reducing aromatic thioplanarity and altering dipole moments.
  • Impact : Oxadiazoles often exhibit higher metabolic stability but lower hydrogen-bonding capacity. The pyridinyl group may enhance metal coordination, influencing pharmacological activity .

Positional Isomerism: Para- vs. Ortho-Chlorophenyl Substitution

Compound : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()

  • Structural Differences : The chloro substituent is at the ortho position on the phenyl ring.
  • Impact : Reduced crystallinity and solubility compared to the para isomer. Ortho-chloro derivatives may exhibit weaker target binding due to steric constraints .

Core Heterocycle Variation: Tetrazole vs. Thiadiazole

Compound : Tetrazolyl-based N′-arylacylureas ()

  • Structural Differences : Tetrazole (N-containing) replaces thiadiazole (S/N-containing).
  • Electronic Effects : Tetrazole is highly aromatic and acidic (pKa ~4.9), whereas thiadiazole is less acidic.
  • Biological Relevance : Tetrazole derivatives in showed plant growth regulation (e.g., auxin-like activity), suggesting heterocycle-dependent bioactivity .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Electronic Effects Notable Properties
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide 1,3,4-Thiadiazole 4-Chlorophenyl, propanamide -I effect (Cl), moderate H-bonding High lipophilicity
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide 1,3,4-Thiadiazole 4-Methoxybenzyl +M effect (OCH₃) Increased solubility, lower stability
N-(4-Chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide 1,3,4-Oxadiazole Pyridinyl, sulfanyl Reduced H-bonding, metal affinity Enhanced metabolic stability
Tetrazolyl N′-arylacylureas Tetrazole Arylacylurea High acidity, strong H-bonding Plant growth regulation (auxin/cytokinin activity)

Research Findings and Implications

  • Electronic and Steric Effects : Para-substituted chloro derivatives generally outperform ortho isomers in target binding due to reduced steric hindrance .
  • Heterocycle Influence : Thiadiazoles offer a balance of metabolic stability and hydrogen-bonding capacity, whereas tetrazoles and oxadiazoles prioritize specialized bioactivity or stability .
  • Substituent Trends : Chloro groups enhance lipophilicity, critical for blood-brain barrier penetration, while methoxy groups improve solubility but may reduce bioavailability .

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of significant interest due to its diverse biological activities, particularly in the realm of anticancer and antiviral applications. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , a chlorophenyl group , and a phenylpropanamide moiety . The synthesis typically involves:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with a chlorinated aromatic aldehyde.
  • Coupling Reaction : The thiadiazole intermediate is coupled with a phenylpropanamide derivative using coupling agents like EDCI in the presence of bases such as triethylamine.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. Notably:

  • Cytotoxicity Studies : Compounds derived from 1,3,4-thiadiazoles exhibited potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain derivatives displayed IC50 values as low as 2.32 µg/mL against MCF-7 cells, indicating strong antiproliferative activity .
  • Mechanism of Action : The mechanism often involves inducing apoptosis through the modulation of key proteins in the apoptotic pathway. For example, treatment with specific derivatives increased the Bax/Bcl-2 ratio and activated caspase 9, leading to cell cycle arrest at the S and G2/M phases .

Antiviral Activity

Research has also indicated potential antiviral properties:

  • Inhibition Studies : Some derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV), with inhibition rates around 50% comparable to commercial antifungal agents .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated several thiadiazole derivatives against MCF-7 and HepG2 cells using the MTT assay. The findings revealed that structural modifications could enhance activity significantly; for example, shifting substituents on the phenyl ring led to improved IC50 values .
  • In Vivo Studies :
    • In vivo studies on tumor-bearing mice showed that certain thiadiazole derivatives effectively targeted sarcoma cells, confirming their potential for therapeutic applications in cancer treatment .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicated that modifications to the thiadiazole structure could lead to enhanced biological activities. For example, replacing specific functional groups resulted in compounds with higher selectivity towards cancer cells over normal cells .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntiviralInhibits TMV; comparable efficacy to antifungals
CytotoxicityIC50 values < 10 µg/mL against various cancers

Q & A

Advanced Research Question

  • Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify parent compound via LC-MS/MS .
  • CYP inhibition : Screen against CYP3A4/2D9 isoforms to predict drug-drug interactions .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) .

How can analytical methods be optimized for detecting degradation products?

Advanced Research Question
Forced degradation studies :

  • Conditions : Expose compound to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13) .
  • Detection : UPLC-PDA-MS with a C18 column (1.7 µm particles) to resolve degradation peaks .
    Validation parameters :
  • Limit of detection (LOD) ≤ 0.1% for impurities .
  • Mass balance ≥ 98% confirms method robustness .

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